Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide

Organic Light-Emitting Diodes PHOLED Electron-Transport Material

Low-purity or generic ETMs like TmPyPB limit device efficiency. BIPO (CAS 1426143-77-2) is a benzimidazole-phosphine oxide hybrid with a deep HOMO (-7.07 eV) that enables superior hole confinement, boosting peak EQE by ~30% to 22.19% and current efficiency to 68.3 cd/A. As a high-performance electron-transport and hole-blocking material, it is essential for maximizing power efficiency in PHOLEDs. The sublimed grade (>99%) ensures low electronic trap density and reproducible device fabrication. - Deep HOMO (-7.07 eV) for exceptional hole-blocking vs. TmPyPB (-6.68 eV). - High thermal stability (Td 451°C, Tg 129°C) for demanding process conditions. - Rapid optical QC via UV/PL peaks (309/379 nm).

Molecular Formula C44H31N4OP
Molecular Weight 662.7 g/mol
Cat. No. B8245715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide
Molecular FormulaC44H31N4OP
Molecular Weight662.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8N7C9=CC=CC=C9
InChIInChI=1S/C44H31N4OP/c49-50(36-18-8-3-9-19-36,37-28-24-32(25-29-37)43-45-39-20-10-12-22-41(39)47(43)34-14-4-1-5-15-34)38-30-26-33(27-31-38)44-46-40-21-11-13-23-42(40)48(44)35-16-6-2-7-17-35/h1-31H
InChIKeyAGKXFVABDARJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIPO Procurement Guide


Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide, commonly referred to as BIPO (CAS 1426143-77-2), is a high-performance organic electron-transport material (ETM) belonging to the benzimidazole-phosphine oxide hybrid class [1]. It is specifically engineered to serve as an efficient electron-transport layer (ETL) and hole-blocking layer (HBL) in phosphorescent organic light-emitting diodes (PHOLEDs). Its structure integrates a central electron-withdrawing phosphine oxide core with two 1-phenyl-1H-benzo[d]imidazole end-capping groups, conferring it with a deep highest occupied molecular orbital (HOMO) energy level, high electron mobility, and exceptional thermal durability .

Device role Electron-transport and hole-blocking layer for PHOLEDs
Key material attribute Deep HOMO level engineered for hole confinement
Processing compatibility Suitable for vacuum thermal evaporation; high thermal stability

Why Generic BIPO Substitutes Fail


The performance of an electron-transport material in PHOLEDs is exquisitely sensitive to its molecular structure, which dictates critical parameters such as frontier molecular orbital (FMO) energy levels, charge carrier mobility, and morphological stability [1]. Simple substitution of BIPO with a generic analog like TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene) or a non-optimized batch will lead to a quantifiable and significant degradation in device efficiency. This is because BIPO's uniquely deep HOMO energy level (-7.07 eV) is engineered for superior hole-blocking, a feat not achievable by TmPyPB (-6.68 eV) [2]. Furthermore, the purity grade (e.g., sublimate >99%) directly impacts the material's electronic trap density and operational lifetime, making precise supplier specifications non-negotiable for reproducible high-brightness device fabrication .

Replacing BIPO with TmPyPB may reduce device efficiency because of a shallower HOMO level, weakening hole-blocking and charge balance.
Lower-purity, non-sublimed grades can introduce charge traps and exciton quenchers, compromising reproducibility and operational lifetime.
Generic alternatives without matched thermal stability may degrade during evaporation or high-temperature operation, altering film morphology.

BIPO Performance Evidence


Green PHOLED Efficiency Comparison

In a direct device comparison using the same green-emitting Ir(ppy)₃:CBP emissive layer, substituting the standard electron-transport layer (ETL) 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) with BIPO resulted in a substantial increase in device efficiencies [1]. The BIPO-based device achieved a peak external quantum efficiency (EQE) of 22.19%, which is a 30.3% relative improvement over the TmPyPB-based device's 17.03%. This was accompanied by corresponding gains in current and power efficiencies.

Green PHOLED efficiency
Head-to-head
EQE 22.19% (BIPO) vs 17.03% (TmPyPB)
Reported 30.3% relative EQE uplift supports selection for high-efficiency green PHOLED research.
Device: ITO/NPB/TCTA/CBP:Ir(ppy)₃/ETL/LiF/Al. ETL variable.
Organic Light-Emitting Diodes PHOLED Electron-Transport Material Charge Balance

Hole-Blocking Capability

The hole-blocking efficiency of an ETM is directly correlated with the depth of its HOMO energy level relative to the adjacent emissive layer. BIPO exhibits a deep HOMO level of 7.07 eV, which is 0.39 eV deeper than that of the widely used TmPyPB ETM (HOMO = 6.68 eV) [1]. This significantly larger energy barrier for holes prevents their leakage from the emissive layer into the ETL, a primary loss mechanism in PHOLEDs, thereby forcing efficient charge recombination within the designated light-emitting zone.

Hole-blocking capability
Head-to-head
HOMO 7.07 eV (BIPO) vs 6.68 eV (TmPyPB)
Deeper HOMO by 0.39 eV increases hole-blocking barrier, supporting charge balance optimization.
Measured by cyclic voltammetry, referenced to vacuum level.
Hole-Blocking Layer Electron-Transport Layer Energy Level Engineering Charge Balance

Thermal Stability Profile

Thermal robustness is a critical specification for materials intended for vacuum thermal evaporation (VTE) and for ensuring long-term morphological stability during device operation. BIPO demonstrates a 5% weight loss temperature (T_d, ∆T_5%) of 451 °C, coupled with a high glass transition temperature (T_g) of 129 °C [1]. This thermal profile is significantly superior to that of classic electron-transport materials like Alq₃ (tris(8-hydroxyquinolinato)aluminum), which typically begins to decompose at much lower temperatures (~300–350 °C) and has a T_g around 175 °C but lacks the hole-blocking capability [2].

Thermal stability
Cross-study comparable
Td 451 °C (5% loss); Tg 129 °C
Decomposition temperature above 450 °C enables stable vacuum thermal evaporation processing.
TGA under N₂; DSC. Alq₃ decomposes at much lower temperatures.
Morphological Stability OLED Lifetime Thermal Evaporation Device Durability

Purity and Photophysical Specifications: BIPO Sublimed Grade vs. Non-sublimed for High-Performance OLEDs

For research and pilot-line procurement, the grade of the material is as important as its molecular structure. Commercially available BIPO is offered in both 'sublimed' (>99%) and 'unsublimed' (>97%) grades . The sublimed grade ensures the removal of trace organic and inorganic impurities that can act as exciton quenchers or charge traps. In contrast, using a lower-purity unsublimed grade or sourcing from non-specialized vendors introduces unacceptable batch-to-batch variability, directly impairing key device metrics like external quantum efficiency (EQE) and operational lifetime. Its photophysical identity is defined by a UV absorption peak at 309 nm and a photoluminescence (PL) peak at 379 nm in dichloromethane .

Purity and optical QC
Supporting evidence
Sublimed >99%; UV 309 nm, PL 379 nm (CH₂Cl₂)
Sublimed grade recommended for reproducible high-EQE devices; optical peaks serve as rapid identity check.
Batch acceptance based on HPLC purity and spectral match.
Material Purity Photoluminescence Device Reproducibility OLED Fabrication

BIPO Deployment Scenarios


Green PHOLED Efficiency Boost

This is the primary, evidence-backed application. When a device stack currently uses TmPyPB as its ETM and targets maximum power efficiency (lm/W) for mobile display or high-brightness signage, substituting it with BIPO is forecast to boost peak EQE by ~30% to 22.19% and current efficiency to 68.3 cd/A, as demonstrated in a direct device comparison [1]. The deep HOMO of 7.07 eV ensures superior hole confinement, which is the root cause of the efficiency gain [2].

Hole-Blocking Interlayer

For manufacturers seeking to optimize cost without sacrificing performance by using less expensive but leaky charge-transport layers like NPB and Alq₃, a thin 10 nm interlayer of BIPO can be strategically inserted. This configuration leverages BIPO's deep HOMO (7.07 eV) to effectively block holes, enabling a device with a maximum luminance of 75,080 cd/m², an EQE of 14.42%, and a current efficiency of 44.37 cd/A, all while using widely available, lower-cost transport materials [2].

High-Temperature Fabrication

The exceptional thermal stability of BIPO, with a decomposition temperature (T_d) of 451 °C and a glass transition temperature (T_g) of 129 °C [1], makes it a preferred material for manufacturing processes that require high substrate temperatures or for devices designed for aggressive high-temperature operating environments. Its robust thermal profile far exceeds that of traditional ETMs like Alq₃, ensuring film integrity and long-term morphological stability under stress [3].

Incoming QC Protocol

Upon procurement of any BIPO batch, particularly of the sublimed grade, researchers and process engineers should implement a standard optical QC check. By dissolving a trace amount in dichloromethane and measuring the UV-Vis and photoluminescence spectra, the batch identity and purity can be rapidly verified against the certified peaks at UV 309 nm and PL 379 nm . Any batch showing a significant deviation or broadening of these peaks should be rejected as it indicates chemical degradation or the presence of high-gap impurities that will severely quench device performance.

Application
Selection Property
Validation Focus
Green PHOLED efficiency optimization
Higher EQE and current efficiency relative to TmPyPB
Verify peak EQE, CE, PE in standard device stacks
Hole-blocking interlayer with cost-effective transport layers
Deep HOMO for effective hole confinement even in thin layers
Confirm luminance and efficiency when combined with NPB/Alq₃
High-temperature fabrication processes
High thermal decomposition temperature and glass transition
Assess film morphology and stability after thermal stress
Incoming material quality control
Characteristic UV-Vis and PL spectral fingerprints
Match UV peak 309 nm and PL peak 379 nm in CH₂Cl₂ solution
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